
3,4-Dichlorobiphenyl
Overview
Description
3,4-Dichlorobiphenyl is one of the many polychlorinated biphenyls, which are synthetic organic compounds. These compounds consist of two benzene rings connected by a single bond, with chlorine atoms attached to the rings. This compound, specifically, has chlorine atoms at the 3rd and 4th positions on the biphenyl structure. Polychlorinated biphenyls have been widely used in various industrial applications due to their chemical stability and insulating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorobiphenyl can be synthesized through several methods. One common method involves the chlorination of biphenyl using chlorine gas in the presence of a catalyst. Another method includes the Ullmann reaction, where biphenyl is reacted with a chlorinating agent such as copper chloride under high temperatures .
Industrial Production Methods: In industrial settings, this compound is often produced by the direct chlorination of biphenyl. This process involves passing chlorine gas through a solution of biphenyl in a suitable solvent, typically in the presence of a catalyst to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This can result in the removal of chlorine atoms, forming less chlorinated biphenyls.
Substitution: Chlorine atoms can be replaced by other substituents, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other nucleophiles.
Major Products:
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Various substituted biphenyls depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Microbial Degradation
One of the most significant applications of 3,4-DCB is in the field of microbial degradation. Certain bacteria have been identified that can utilize 3,4-DCB as a carbon source, leading to its breakdown and detoxification in contaminated environments. For instance:
- Pseudomonas acidovorans strain M3GY has been shown to utilize 3,4-DCB effectively as a growth substrate, demonstrating the potential for bioremediation using this bacterium .
- Acinetobacter sp. strain 4CB1 was isolated from PCB-contaminated soil and has shown capabilities in degrading chlorobenzoates, indicating a pathway for the degradation of related chlorinated compounds .
2. Bioremediation Technologies
Bioremediation technologies that focus on utilizing microorganisms for the detoxification of pollutants have been explored extensively. The application of 3,4-DCB in bioremediation involves:
- In Situ Bioremediation : This technique employs microorganisms directly at contaminated sites to degrade pollutants like 3,4-DCB. The effectiveness of this method depends on the microbial community's ability to adapt and thrive in polluted environments .
- Bioaugmentation : The introduction of specific microbial strains known for their ability to degrade PCBs can enhance the degradation process. Research indicates that bioaugmentation strategies can significantly improve the rates at which 3,4-DCB is broken down in contaminated soils .
Case Study 1: Biodegradation in Soil
A study focused on the biodegradation of 3,4-DCB in contaminated soil demonstrated that specific bacterial strains could reduce the concentration of this compound significantly over time. The study highlighted the importance of optimizing conditions such as nutrient availability and moisture content to enhance microbial activity.
Parameter | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Reduction (%) |
---|---|---|---|
Soil A (Control) | 100 | 100 | 0 |
Soil B (Treated) | 100 | 20 | 80 |
Case Study 2: Aquatic Environments
Another research project investigated the degradation of 3,4-DCB in aquatic environments using indigenous microbial communities. The results indicated that these communities could effectively reduce PCB levels through natural attenuation processes.
Parameter | Initial Concentration (µg/L) | Final Concentration (µg/L) | Reduction (%) |
---|---|---|---|
Water Sample A | 50 | 5 | 90 |
Water Sample B | 50 | 30 | 40 |
Mechanism of Action
The mechanism of action of 3,4-Dichlorobiphenyl involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor, leading to the activation of various genes involved in detoxification processes. This interaction can disrupt normal cellular functions and lead to toxic effects. The compound can also induce the expression of hepatic enzymes, particularly those in the cytochrome P450 family, which play a role in its metabolism and detoxification .
Comparison with Similar Compounds
- 2,4-Dichlorobiphenyl
- 3,3’-Dichlorobiphenyl
- 4,4’-Dichlorobiphenyl
- 2,4,5-Trichlorobiphenyl
- 2,5,3’,4’-Tetrachlorobiphenyl
- 2,4,5,2’,5’-Pentachlorobiphenyl
Comparison: 3,4-Dichlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other dichlorobiphenyls, it may exhibit different environmental persistence and toxicity profiles. For instance, 2,4-Dichlorobiphenyl might have different reactivity in substitution reactions due to the position of chlorine atoms .
Biological Activity
3,4-Dichlorobiphenyl (3,4-DCB) is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic compounds known for their environmental persistence and potential toxicity. This article explores the biological activity of 3,4-DCB, focusing on its effects on cellular mechanisms, its degradation by microorganisms, and its implications for human health.
This compound has the molecular formula C12H8Cl2 and is characterized by two chlorine atoms attached to the biphenyl structure. Its structural formula is as follows:
Cytotoxicity and Cellular Mechanisms
Research indicates that exposure to 3,4-DCB can lead to significant cytotoxic effects. A study showed that treatment with 3 μM 4OH-PCB11 (a metabolite of PCB11 related to 3,4-DCB) decreased mitochondrial membrane potential and cellular growth in SIRT3-knockout mouse embryonic fibroblasts (MEFs) . The mechanism involves oxidative stress and impaired fatty acid metabolism due to altered mitochondrial function.
Table 1: Effects of this compound on Cellular Mechanisms
The findings suggest that SIRT3 plays a protective role against PCB-induced oxidative injuries by regulating MnSOD activity, which is crucial for maintaining redox homeostasis in cells.
Microbial Degradation
Microorganisms have shown potential in degrading 3,4-DCB. Pseudomonas acidovorans strain M3GY has been identified as capable of utilizing 3,4-DCB as a growth substrate. This bacterium employs specific metabolic pathways to break down the compound into less harmful substances .
Case Study: Bioremediation Using Pseudomonas acidovorans
In a controlled study, Pseudomonas acidovorans was introduced into contaminated soil containing 3,4-DCB. Over a period of weeks, the bacteria significantly reduced the concentration of 3,4-DCB through biotransformation processes. The degradation pathway involved several enzymatic reactions that converted 3,4-DCB into non-toxic metabolites .
Implications for Human Health
The persistence of PCBs like 3,4-DCB in the environment raises concerns regarding human exposure and health risks. Studies have linked PCB exposure to various health issues, including endocrine disruption and carcinogenic effects. The presence of these compounds in human blood highlights the need for continuous monitoring and remediation efforts .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying and quantifying 3,4-dichlorobiphenyl in environmental samples?
- Methodology : Gas chromatography coupled with mass spectrometry (GC-MS) is widely used due to its high sensitivity for chlorinated biphenyls. For complex matrices, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) is recommended, particularly for distinguishing positional isomers. Certified reference materials (CRMs), such as those listed under CAS 2974-92-7, should be used for calibration .
- Key Data : Retention indices for this compound in GC-MS are reported at 1,325–1,350 (non-polar columns), with characteristic fragment ions at m/z 222 (M<sup>+</sup>) and 187 (M-Cl)<sup>+</sup> .
Q. What are the critical physical-chemical properties of this compound relevant to laboratory handling?
- Methodology : Determine melting point (MP) and boiling point (BP) using differential scanning calorimetry (DSC) and distillation setups, respectively. Solubility in aqueous systems can be measured via shake-flask methods under controlled temperature.
- Key Data :
Advanced Research Questions
Q. How does the photodegradation pathway of this compound differ from its structural isomers (e.g., 4,4'-dichlorobiphenyl)?
- Methodology : Conduct UV irradiation experiments (λ > 286 nm) in organic solvents (e.g., hexane) and analyze photoproducts via GC-MS. Compare retention times and chlorine substitution patterns.
- Key Findings : this compound undergoes meta-position reactivity due to steric effects from para-chlorine, yielding chlorinated biphenyls and dechlorinated intermediates. In contrast, 4,4'-dichlorobiphenyl shows minimal photodegradation due to weak UV absorption at λ > 286 nm .
Q. What are the challenges in resolving this compound from co-eluting congeners in environmental samples?
- Methodology : Optimize chromatographic conditions using polarizable columns (e.g., DB-5ms) and tandem mass spectrometry (MS/MS) for enhanced selectivity.
- Data Contradictions : Co-elution with 3,4'-dichlorobiphenyl (PCB-13) is common due to similar retention indices. Resolution requires advanced techniques like GC×GC-TOF-MS or isotopic dilution .
Q. How can computational models predict the environmental fate of this compound?
- Methodology : Apply physiologically based pharmacokinetic (PBPK) models and quantitative structure-activity relationship (QSAR) tools to estimate bioaccumulation factors (BAFs) and degradation half-lives.
- Key Insights : Hydrophobicity (log Kow ~4.7) suggests high bioaccumulation in lipid-rich tissues. Aerobic biodegradation rates are slower than for ortho-substituted congeners .
Q. Experimental Design Considerations
Q. What controls are essential for studying the toxicity of this compound in vitro?
- Methodology : Use solvent controls (e.g., dimethyl sulfoxide, DMSO) at concentrations <0.1% (v/v) to avoid cytotoxicity. Include positive controls like 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) for aryl hydrocarbon receptor (AhR) activation assays.
- Data Validation : Ensure purity of test compounds via NMR and elemental analysis. For example, this compound solutions must confirm absence of 3,5-dichlorobiphenyl contamination .
Q. Tables for Critical Data Reference
Property | Value | Source |
---|---|---|
CAS Number | 2974-92-7 | |
Molecular Weight | 223.10 g/mol | |
Log Kow | 4.7 (estimated) | |
Aqueous Solubility (25°C) | 9.089E-05 g/L | |
GC-MS Retention Index | 1,325–1,350 (DB-5ms column) |
Properties
IUPAC Name |
1,2-dichloro-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHQUYZPMWMLBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073310 | |
Record name | 3,4-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2974-92-7 | |
Record name | PCB 12 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2974-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002974927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-DICHLOROBIPHENYL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249832 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Biphenyl, 3,4-dichloro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSW7P9K6HP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.